molecular formula C27H21N3O3 B612102 Chiauranib CAS No. 1256349-48-0

Chiauranib

Cat. No. B612102
M. Wt: 435.483
InChI Key: BRKWREZNORONDU-UHFFFAOYSA-N
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Description

Chiauranib is a novel orally active multi-target inhibitor . It simultaneously inhibits the angiogenesis-related kinases (VEGFR2, VEGFR1, VEGFR3, PDGFRα, and c-Kit), mitosis-related kinase Aurora B, and chronic inflammation-related kinase CSF-1R . It has been used in trials studying the treatment of solid tumors .

Scientific Research Applications

  • Treatment of Advanced Solid Tumors and Lymphoma : A Phase I study demonstrated Chiauranib's potential in treating patients with refractory advanced solid tumors and lymphoma. It showed an acceptable safety profile, favorable pharmacokinetics, and potential antitumor activity, leading to several ongoing phase Ib/II clinical studies (Sun et al., 2019).

  • Monotherapy for Small Cell Lung Cancer (SCLC) : An exploratory Phase 2 study focused on Chiauranib as a monotherapy for SCLC after two or more lines of previous therapy. The results indicated significant antitumor activity and good tolerance in patients, with plans for further clinical studies (Shi et al., 2021).

  • Selective Inhibition of Colorectal Cancer with KRAS Wild-Type : A study showed Chiauranib's efficacy in inhibiting cell proliferation and inducing apoptosis in KRAS wild-type colorectal cancer cells, highlighting its mechanism via the p53 signaling pathway (Yin et al., 2020).

  • Treatment of Transformed Follicular Lymphoma (t-FL) : Research suggested Chiauranib's potential as a treatment for t-FL. It was observed to inhibit tumor growth and migration, and induce apoptosis by altering the VEGFR2/ERK/STAT3 signaling pathway (Tang et al., 2022).

  • Inhibition of Acute Myeloid Leukemia (AML) Cell Growth : Chiauranib (CS2164) was found to be effective against AML, suppressing cell proliferation and inducing apoptosis through inhibition of the VEGFR2 pathway. This suggests its potential role in AML treatment (Deng et al., 2019).

Safety And Hazards

Chiauranib is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In a phase I dose-escalation study, the most common treatment-related adverse events included fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, and hypertension .

properties

IUPAC Name

N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKWREZNORONDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chiauranib

CAS RN

1256349-48-0
Record name Chiauranib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256349480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chiauranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibcasertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F40IRN5981
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound (39.6 mg, 91% yield) was prepared as a brown solid from 6-(7-methoxyquinolin-4-yloxy)-1-naphthoic acid (34.5 mg, 0.1 mmol) and o-phenylenediamine (43.2 mg, 0.4 mmol) by an analogous procedure to that described in example 16. LC-MS (m/z) 1H NMR (DMSO-d6) δ 3.95 (s, 3H, —OCH3), 4.97 (s, 2H, benzene-NH2), 6.60 (d, J=5.2 Hz, 1H, Ar—H), 6.64 (t, J=7.6 Hz, 1H, Ar—H), 6.82 (d, J=7.8 Hz, 1H, Ar—H), 6.99 (t, J=7.4 Hz, 1H, Ar—H), 7.31 (dd, J=2.5 and 9.1 Hz, 1H, Ar—H), 7.38 (d, J=7.6 Hz, 1H, Ar—H), 7.45 (d, J=2.4 Hz, 1H, Ar—H), 7.57 (dd, J=2.4 and 9.2 Hz, 1H, Ar—H), 7.65 (t, J=7.8 Hz, 1H, Ar—H), 7.87-7.88 (m, 2H, Ar—H), 8.07 (d, J=8.2 Hz, 1H, Ar—H), 8.25 (d, J=9.2 Hz, 1H, Ar—H), 8.43 (d, J=9.2 Hz, 1H, Ar—H), 8.65 (d, J=5.2 Hz, 1H, Ar—H), 9.84 (s, 1H, benzene-NH). 436 (M+1).
Name
6-(7-methoxyquinolin-4-yloxy)-1-naphthoic acid
Quantity
34.5 mg
Type
reactant
Reaction Step One
Quantity
43.2 mg
Type
reactant
Reaction Step One
Yield
91%

Citations

For This Compound
105
Citations
Y Sun, L Yang, X Hao, Y Liu… - … of hematology & …, 2019 - jhoonline.biomedcentral.com
… of chiauranib have been verified in vivo by preclinical studies. Also, chiauranib shows broad … to determine the safety and tolerability of chiauranib in patients with advanced solid tumor …
Number of citations: 24 jhoonline.biomedcentral.com
Y Shi, J Fang, X Li, Y Liu, Z Chen, Z Ma, T Sun - Cancer Research, 2021 - AACR
… that chiauranib 50mg once daily was well tolerated. Here we report results from an exploratory phase 2 study of chiauranib … Patients received chiauranib 50 mg once daily orally until …
Number of citations: 1 aacrjournals.org
H Yin, J Xie, P Jiang, X Jiang, D Duan, J Qi… - American Journal of …, 2020 - ncbi.nlm.nih.gov
… Our study shows that Chiauranib inhibits cell proliferation and induces apoptosis in KRAS … by Chiauranib. Our findings provide the rationale for further clinical evaluation of Chiauranib …
Number of citations: 8 www.ncbi.nlm.nih.gov
Y Tang, M Zhong, G Pan, J Tan, C Xie, Y Jiang, J Yao… - Pharmaceuticals, 2022 - mdpi.com
… We first determined the cytotoxicity of chiauranib in t-FL cell lines through CCK-… chiauranib in a xenograft model. More importantly, we identified the underlying mechanism of chiauranib …
Number of citations: 6 www.mdpi.com
T Gao, J Huang, H Yin, J Huang, J Xie, T Zhou… - Cell Death & …, 2023 - nature.com
… We predict that Chiauranib also affects the apoptosis pathway in NKTL cells since the … mechanism of Chiauranib. Further on, we tried to verify this finding in vivo. Chiauranib inhibited the …
Number of citations: 1 www.nature.com
Y Tang, M Zhong, J Zha, B Xu - Blood, 2022 - ashpublications.org
… was significantly reduced in tumors in the chiauranib group, which was validated by … to an inhibitory effect of Chiauranib. In conclusion, by acting on VEGFR2, chiauranib is acting on the …
Number of citations: 1 ashpublications.org
Y Shi, J Fang, X Li, Y Liu, Z Chen, Z Ma… - CANCER …, 2021 - m.marthaarifin.com
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Number of citations: 0 m.marthaarifin.com
M Deng, H Zhao, Q Chen, J Zhao, Y Shi, L Yu… - European journal of …, 2019 - Elsevier
… In this study, we investigated the effectiveness of CS2164 (named as Chiauranib), a novel receptor tyrosine kinase inhibitor, in AML cells. Our results illustrated that CS2164 significantly …
Number of citations: 9 www.sciencedirect.com
Z Azhar, RP Grose, A Raza, Z Raza - Exploration of Targeted Anti …, 2023 - ncbi.nlm.nih.gov
… Edicotinib (JNJ-40346527), chiauranib, and sorafenib are carboxamides that are in clinical trials for various cancers. Chiauranib and sorafenib are multikinase inhibitors whereas …
Number of citations: 4 www.ncbi.nlm.nih.gov
Z Wang, J Kim, P Zhang, JMG Achi, Y Jiang, L Rong - Cell Insight, 2022 - Elsevier
… Small molecule inhibitors targeting cell cycle mechanisms, such as CDK4/6 inhibitors abemaciclib and trilaciclib, and Aurora kinase B inhibitors chiauranib, AZD2811 and AZD1152, are …
Number of citations: 5 www.sciencedirect.com

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